1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene is an organic compound with a unique structure that includes both chloro and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method is the reaction of 4-chloromethylphenol with chlorodifluoromethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorodifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products Formed
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene involves its interaction with various molecular targets and pathways. The chloro and difluoromethoxy groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[Chloro(difluoro)methoxy]-4-nitrobenzene: Similar structure but with a nitro group instead of a chloromethyl group.
1-Chloro-4-methoxybenzene: Lacks the difluoromethoxy group and has a simpler structure.
4-Chloromethylphenol: Precursor in the synthesis of 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethoxy groups on the benzene ring.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBFUVFBAFIGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535125 | |
Record name | 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-44-3 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-4-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89807-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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